![molecular formula C7H9BrClNO B1448530 2-(Bromomethyl)-5-methoxypyridine hydrochloride CAS No. 1803582-27-5](/img/structure/B1448530.png)
2-(Bromomethyl)-5-methoxypyridine hydrochloride
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. For example, one study described the synthesis of a lenalidomide nitro precursor using a bromomethyl compound as a key intermediate . Another study discussed the synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid .Molecular Structure Analysis
The molecular structure of bromomethyl compounds depends on the specific compound. For example, bromomethane (methyl bromide) is a tetrahedral molecule .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For example, they can participate in elimination reactions, such as the E2 mechanism . They can also react with thiols, as described in one study .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary. For example, bromomethane is a colorless, odorless, nonflammable gas .Scientific Research Applications
Biomass Conversion and Polymer Production
A study by Chernyshev, Kravchenko, and Ananikov (2017) discusses the conversion of plant biomass into furan derivatives, highlighting the potential of these compounds for creating sustainable polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017). This research emphasizes the role of chemical compounds derived from biomass in the future of materials science and energy.
Anticancer Properties of Chemical Compounds
Research on 2-methoxyestradiol, a compound with structural similarity to 2-(Bromomethyl)-5-methoxypyridine due to the methoxy group, discusses its anti-tumorigenic and antiangiogenic effects. Zhu and Conney (1998) review studies suggesting the potential of endogenously formed 2-methoxyestradiol in protecting against estrogen-induced cancers (Zhu & Conney, 1998).
Role in Environmental Estrogens
Cummings (1997) discusses methoxychlor, a proestrogenic chemical, and its transformation into an active estrogenic form, highlighting concerns over environmental estrogens and their effects on human health and the environment (Cummings, 1997).
Antioxidant and Antimicrobial Applications
Laroum et al. (2019) report on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcasing the potential of certain chemical compounds for antioxidant and antimicrobial applications. This research suggests how chemical synthesis can lead to compounds with significant biological activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of drugs like lenalidomide . Lenalidomide is synthesized using a compound treated with a nitro-substituted methyl 2-(bromomethyl) benzoate, followed by the hydrogenation of the nitro group .
Biochemical Pathways
For instance, Cereblon modulators, which include compounds with similar structures, have been known to affect pathways involving TNF, IL-6, VEGF, NF-kB, etc .
Pharmacokinetics
It’s worth noting that similar compounds have shown poor solubility in water and poor absorption from the intestines .
Result of Action
Similar compounds have been known to have anti-angiogenic and anti-inflammatory properties .
Action Environment
It’s worth noting that similar compounds have shown to be affected by environmental factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
properties
IUPAC Name |
2-(bromomethyl)-5-methoxypyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFWMYUOYOWJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CBr.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803582-27-5 | |
Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.